![molecular formula C18H10BrN3OS B2612633 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865181-25-5](/img/structure/B2612633.png)
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a bromine atom, a prop-2-yn-1-yl group, and a cyanobenzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one: This intermediate is synthesized by reacting 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide in the presence of a base such as potassium carbonate.
Cyclization Reaction: The intermediate undergoes a cyclization reaction with 4-cyanobenzoyl chloride in the presence of a suitable catalyst, such as copper(I) iodide, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Cycloaddition Reactions: Copper(I) iodide is often used as a catalyst for cycloaddition reactions involving the prop-2-yn-1-yl group.
Major Products
Substitution Reactions: Products include substituted benzo[d]thiazole derivatives with various functional groups replacing the bromine atom.
Cycloaddition Reactions: Products include triazole derivatives with potential biological activity.
科学的研究の応用
Medicinal Chemistry: The compound has shown promising cytotoxic activity against cancer cell lines, such as MCF-7 and HeLa, making it a potential candidate for anticancer drug development.
Antibacterial Activity: It has demonstrated antibacterial activity against different bacterial strains, indicating its potential as an antibacterial agent.
Chemical Biology: The compound can be used as a chemical probe to study biological pathways and molecular targets involved in cancer and bacterial infections.
作用機序
The exact mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is not fully understood. it is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
Induction of Apoptosis: It may induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.
Disruption of Bacterial Cell Membranes: The compound may disrupt bacterial cell membranes, leading to cell death.
類似化合物との比較
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide.
1,2,3-Triazole Derivatives: Compounds synthesized via cycloaddition reactions involving the prop-2-yn-1-yl group.
Uniqueness
This compound is unique due to its combination of a bromine atom, a prop-2-yn-1-yl group, and a cyanobenzamide moiety.
特性
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h1,3-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHJPPVNTKRELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
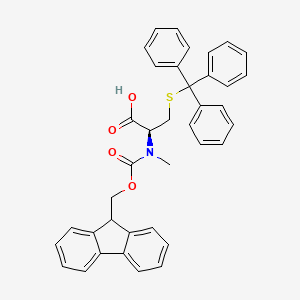
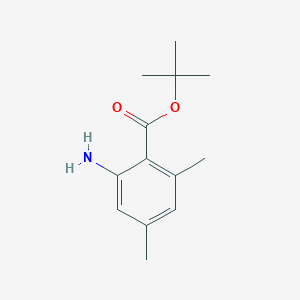


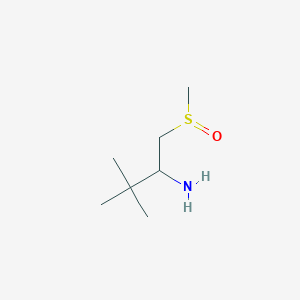
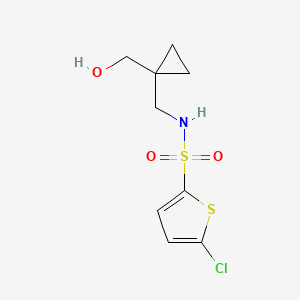
![2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2612560.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2612561.png)

![N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide](/img/structure/B2612564.png)

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)
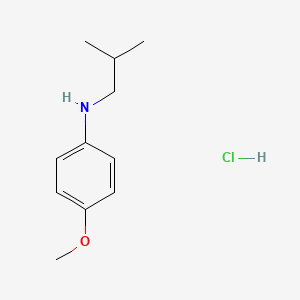
![2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2612572.png)
